N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with potential pharmacological applications. This compound is characterized by its complex molecular structure and the presence of various functional groups that may influence its biological activity.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 922064-14-0, which provides a unique identifier for chemical substances. It is synthesized in laboratory settings and has been the subject of various studies exploring its properties and potential uses in medicinal chemistry .
This compound belongs to a class of organic compounds known as amides, specifically those derived from aromatic and aliphatic amines. The presence of a dimethoxyphenyl group and a tetrahydroquinoline moiety suggests potential interactions with biological targets, making it of interest in drug development .
The synthesis of N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step reactions that may include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound .
The molecular formula for N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is , with a molecular weight of 440.5 g/mol. The structure features:
The compound's structural representation can be expressed using SMILES notation: COc1ccc(OC)c(NC(=O)C(=O)NCC(c2ccc3c(c2)CCCN3C)N(C)C)c1
, indicating the arrangement of atoms and functional groups within the molecule .
N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may undergo several chemical reactions including:
Each reaction's feasibility depends on specific conditions such as pH, solvent polarity, and temperature. Reaction kinetics can be studied using spectroscopic methods to understand the mechanisms involved .
The mechanism of action for N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide likely involves interaction with specific biological targets such as receptors or enzymes.
While specific data on melting point or boiling point are not available for this compound, its solubility in organic solvents is expected due to its hydrophobic character from the aromatic rings.
Key chemical properties include:
Analytical methods such as mass spectrometry and infrared spectroscopy can provide insights into its purity and functional groups present .
N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has potential applications in:
Given its unique structure and potential biological activity, this compound warrants further exploration in medicinal chemistry and pharmacology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4